2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Overview
Description
2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves multiple stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets . In medicine, it has shown promise as a potential drug candidate for the treatment of various diseases, including cancer . In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular processes . The compound’s unique structure allows it to bind to these targets with high affinity, making it a potent inhibitor .
Comparison with Similar Compounds
Compared to other similar compounds, 2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one stands out due to its unique structure and high potency . Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, which also exhibit biological activity but may differ in their specific targets and mechanisms of action . The uniqueness of this compound lies in its ability to interact with multiple targets and its potential for use in a wide range of applications .
Properties
CAS No. |
192189-31-4 |
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Molecular Formula |
C21H18N6O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C21H18N6O/c1-3-27-19-14(7-5-11-23-19)21(28)26(2)17-9-8-16(25-20(17)27)15-12-24-18-13(15)6-4-10-22-18/h4-12H,3H2,1-2H3,(H,22,24) |
InChI Key |
NWYOKVNRAZZLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNC5=C4C=CC=N5)C |
Origin of Product |
United States |
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